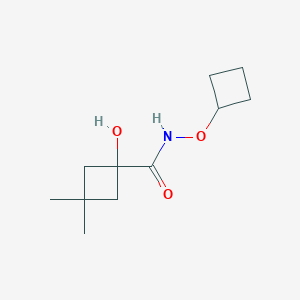
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide, also known as CBDM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have hypoglycemic effects, making it a potential treatment for diabetes. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis. Additionally, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, as well as reduce oxidative stress and inflammation. In animal studies, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have hypoglycemic effects and improve glucose tolerance. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is that it is a synthetic compound, which allows for greater control over its chemical properties and purity. Additionally, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been extensively studied in vitro and in animal models, which provides a strong foundation for further research. However, one limitation of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Orientations Futures
There are several future directions for research on N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide. One area of interest is the development of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide derivatives with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide and to identify potential drug targets. Clinical trials are also needed to evaluate the safety and efficacy of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide in humans. Finally, studies are needed to investigate the potential use of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide involves the reaction of 3,3-dimethylcyclobutanone with cyclobutanol in the presence of a Lewis acid catalyst, followed by the addition of hydroxylamine hydrochloride and sodium bicarbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-11(14,7-10)9(13)12-15-8-4-3-5-8/h8,14H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUDCZJGKDZXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)NOC2CCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![(1R,2S)-N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(oxan-4-yl)cyclopropane-1-carboxamide](/img/structure/B7438574.png)
![(1S,6R)-2-(3-methoxy-1,2-thiazole-5-carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438575.png)
![[3-(Hydroxymethyl)-4-methylphenyl]-[4-[3-(trifluoromethyl)diazirin-3-yl]piperidin-1-yl]methanone](/img/structure/B7438584.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![4-[2-Oxo-2-(3-propan-2-yl-2-azaspiro[3.6]decan-2-yl)ethyl]piperidine-2,6-dione](/img/structure/B7438589.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide](/img/structure/B7438597.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![5-(1,4-Dioxan-2-ylmethylcarbamoyl)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438610.png)
![2,2-difluoro-5-(1H-pyrazol-5-ylmethylcarbamoyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438615.png)
![1-[[4-[3-Hydroxy-3-(trifluoromethyl)azetidine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7438620.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)
![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)